

# An In-depth Technical Guide to the Physicochemical Properties of Enrofloxacin Hydrochloride

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## Compound of Interest

Compound Name: *Enrofloxacin hydrochloride*

Cat. No.: *B2429322*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **enrofloxacin hydrochloride**, a widely used fluoroquinolone antibiotic in veterinary medicine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein is compiled from scientific literature and aims to provide a detailed understanding of the molecule's characteristics, supported by experimental methodologies and visual representations of its mechanism of action.

## Core Physicochemical Properties

**Enrofloxacin hydrochloride** is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone class. The addition of hydrochloride enhances its solubility in aqueous solutions.

## Chemical Structure and General Data

- IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- CAS Number: 112732-17-9

- Appearance: White to off-white or pale yellow crystalline powder

The fundamental physicochemical properties of **enrofloxacin hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$C_{19}H_{22}FN_3O_3 \cdot HCl$	
Molecular Weight	395.86 g/mol	
Melting Point	>285°C (with decomposition)	
	approx. 228–235 °C (with decomposition)	
	219-221 °C	
pKa (Enrofloxacin base)	pKa <sub>1</sub> (Carboxylic acid) = 5.94 - 6.06	
	pKa <sub>2</sub> (Piperazinyl group) = 7.70 - 8.70	
UV λ <sub>max</sub>	271 - 276 nm	

Note on Melting Point Discrepancy: The observed range in melting points may be attributed to variations in experimental conditions, heating rates, or the presence of different polymorphic or solvated forms of the compound.

## Solubility Profile

**Enrofloxacin hydrochloride** is sparingly soluble in water. Its solubility is influenced by the pH of the medium and the presence of co-solvents or surfactants.

Solvent	Solubility	Temperature (°C)	References
Water	10 mg/mL	Not Specified	
146 µg/mL (for enrofloxacin base)	25		
Methanol	Slightly soluble	Not Specified	
Ethanol	Soluble	Not Specified	
0.1 N HCl	Soluble	37	
0.01 N HCl	Soluble	37	
Phosphate Buffer (pH 7.4)	182 µg/mL (for enrofloxacin base)	25	
Chloroform	Practically insoluble	Not Specified	

The solubility of enrofloxacin is pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperazinyl nitrogen.

## Stability

**Enrofloxacin hydrochloride** is stable in its dry, solid form under ambient conditions. However, it is sensitive to certain environmental factors.

- **Light:** Sensitive to light, necessitating storage in light-resistant containers.
- **pH:** Sensitive to strong acids and bases. Forced degradation studies have shown degradation under acidic and basic conditions.
- **Temperature:** Stable at room temperature. Long-term stability studies of injectable solutions have demonstrated stability for up to two years under recommended storage conditions.
- **Oxidation:** Susceptible to oxidation. Forced degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.

## Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of **enrofloxacin hydrochloride**.

## Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of **enrofloxacin hydrochloride** in water.

- **Preparation of Saturated Solution:** Add an excess amount of **enrofloxacin hydrochloride** to a known volume of purified water in a sealed, light-protected container (e.g., an amber glass vial).
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is recommended for this purpose.
- **Phase Separation:** After equilibration, allow the suspension to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
- **Sample Collection and Filtration:** Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm membrane filter to remove any undissolved particles.
- **Quantification:** Dilute the filtered solution with a suitable solvent (e.g., 0.1 N HCl) to a concentration within the linear range of a pre-validated analytical method. Determine the concentration of **enrofloxacin hydrochloride** in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility of **enrofloxacin hydrochloride** in mg/mL or µg/mL based on the measured concentration and the dilution factor.

## Determination of pKa by UV-Vis Spectrophotometry

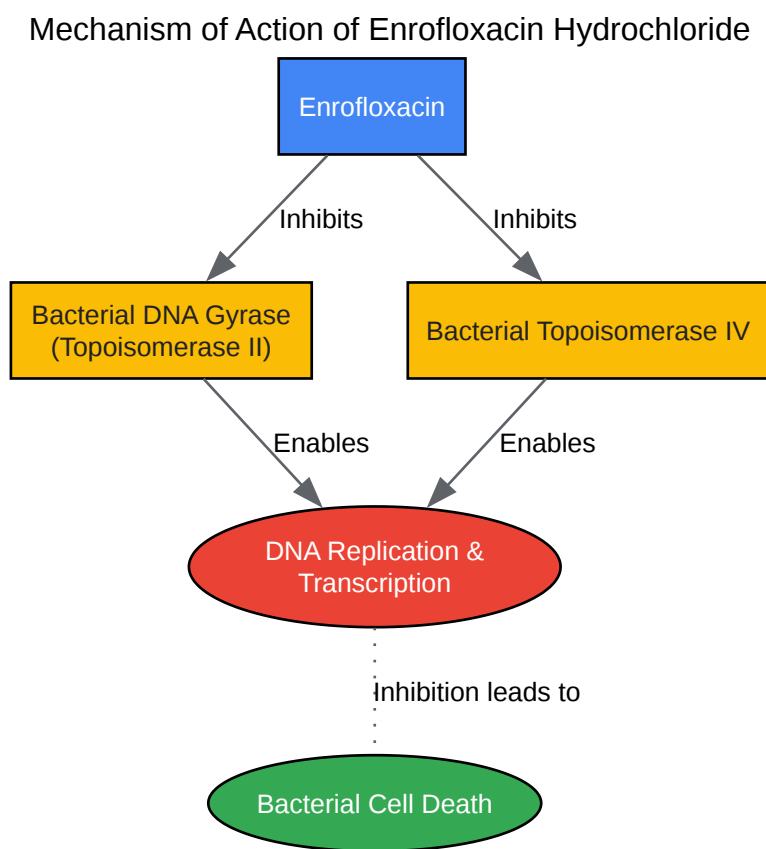
This protocol outlines a method for determining the acid dissociation constants (pKa) of enrofloxacin.

- Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of enrofloxacin (e.g., pH 2 to 10).
- Preparation of Stock Solution: Prepare a concentrated stock solution of **enrofloxacin hydrochloride** in a suitable solvent (e.g., methanol or water).
- Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the **enrofloxacin hydrochloride** stock solution to a fixed volume of the buffer. The final concentration of the drug should be low enough to be within the linear range of the spectrophotometer.
- Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis:
  - Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) for the fully protonated, neutral, and fully deprotonated species of enrofloxacin.
  - At a selected wavelength where there is a significant difference in absorbance between the different ionic species, plot the absorbance versus the pH of the buffer solutions.
  - The resulting sigmoidal curve can be used to determine the pKa value(s). The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated/deprotonated species and the neutral species.
  - Alternatively, more sophisticated methods involving multi-wavelength analysis and non-linear regression can be employed for more accurate pKa determination.

## Mechanism of Action and Cellular Effects

### Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of enrofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, enrofloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA relegation. This ultimately results in the cessation of DNA synthesis and bacterial cell death.



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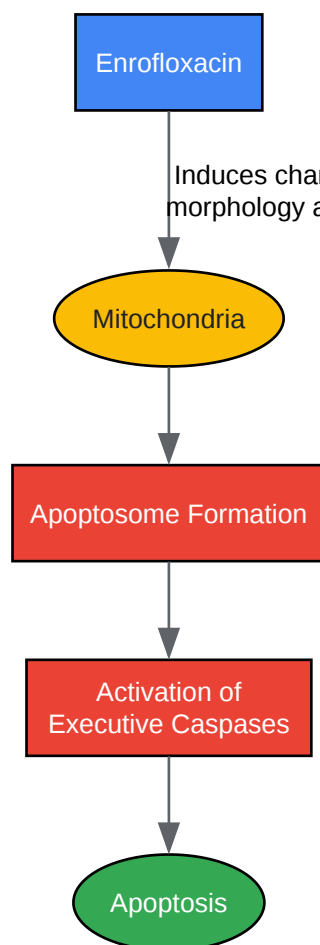
Figure 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Enrofloxacin.

## Induction of Mitochondrial Apoptosis in Eukaryotic Cells

Recent studies have indicated that enrofloxacin can induce apoptosis (programmed cell death) in certain eukaryotic cells, such as chicken cells, through the mitochondrial pathway. This

involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.

#### Enrofloxacin-Induced Mitochondrial Apoptosis Pathway



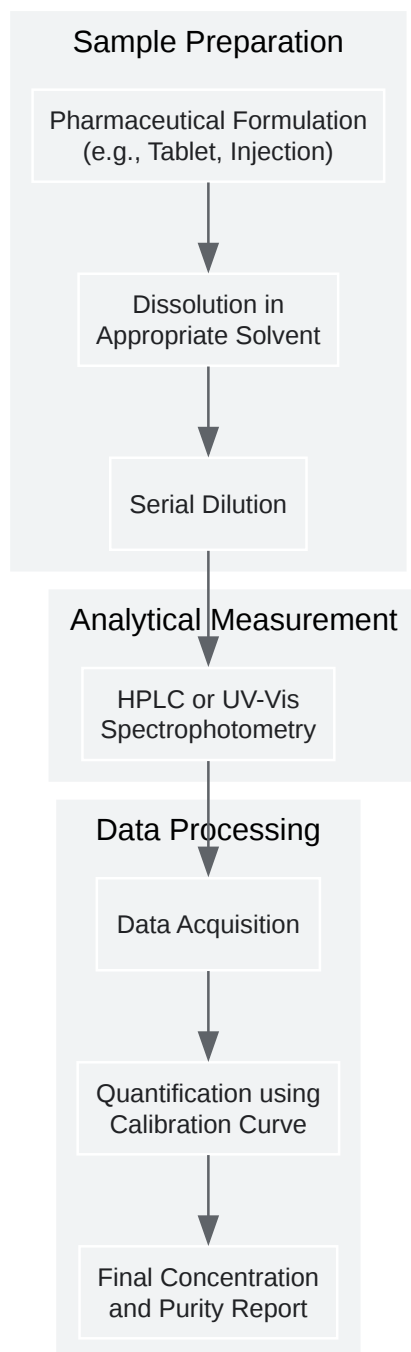
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Figure 2: Simplified diagram of the mitochondrial apoptosis pathway induced by enrofloxacin.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of **enrofloxacin hydrochloride** in a pharmaceutical formulation.

## Experimental Workflow for Enrofloxacin Hydrochloride Analysis



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Figure 3: A generalized experimental workflow for the analysis of **enrofloxacin hydrochloride**.



This technical guide provides a solid foundation for understanding the key physicochemical properties of **enrofloxacin hydrochloride**. For further in-depth studies, researchers are encouraged to consult the cited literature and perform specific experiments tailored to their research needs.

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